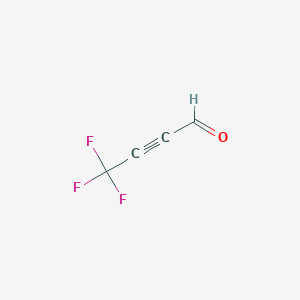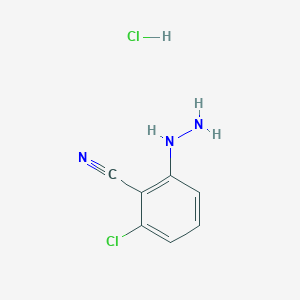![molecular formula C8H15ClN2O B12445739 3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride](/img/structure/B12445739.png)
3-Methyl-octahydropyrrolo[1,2-a]pyrazin-4-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyrazine family, which is known for its diverse biological activities. Compounds with this scaffold have exhibited antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Méthodes De Préparation
The synthesis of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride involves several steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to provide the related N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs₂CO₃/DMSO, leading to the formation of the desired pyrrolopyrazine derivative.
Analyse Des Réactions Chimiques
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it useful in the study of antimicrobial, antiviral, and antifungal properties.
Medicine: Due to its diverse biological activities, it is being explored for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: The compound’s antioxidant properties make it valuable in the development of materials that require oxidative stability.
Mécanisme D'action
The mechanism of action of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride involves its interaction with various molecular targets and pathways . For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and inflammation. Additionally, its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-: This compound shares a similar structure but differs in its biological activities.
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: Another similar compound with distinct biological properties.
Hexahydropyrrolo[1,2-a]pyrazin-3-one: This compound has a different substitution pattern, leading to variations in its chemical and biological behavior.
The uniqueness of 3-methyl-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one hydrochloride lies in its specific substitution pattern and the resulting biological activities .
Propriétés
Formule moléculaire |
C8H15ClN2O |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H |
Clé InChI |
MCDKHLQMAKSRPY-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N2CCCC2CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



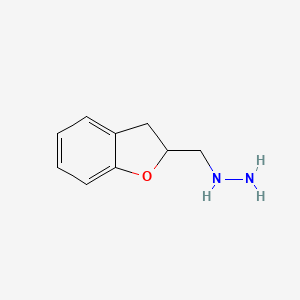
![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)

![2-(biphenyl-4-yloxy)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445669.png)

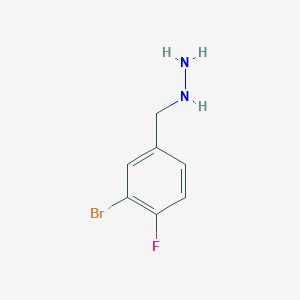

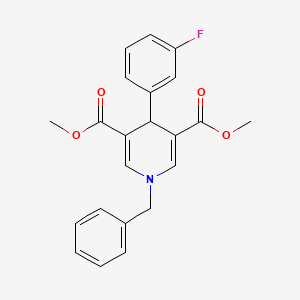
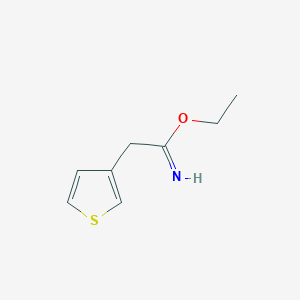
![(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B12445703.png)
